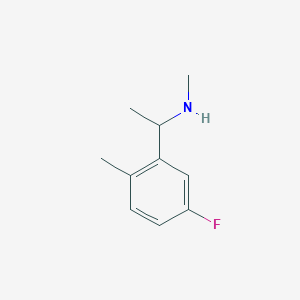

1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine

Beschreibung

1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine is a secondary amine featuring a substituted phenyl ring with a fluorine atom at the 5-position and a methyl group at the 2-position. Its molecular weight is calculated as 167.19 g/mol, and the fluorine substituent likely enhances lipophilicity and metabolic stability compared to non-halogenated analogs .

Eigenschaften

Molekularformel |

C10H14FN |

|---|---|

Molekulargewicht |

167.22 g/mol |

IUPAC-Name |

1-(5-fluoro-2-methylphenyl)-N-methylethanamine |

InChI |

InChI=1S/C10H14FN/c1-7-4-5-9(11)6-10(7)8(2)12-3/h4-6,8,12H,1-3H3 |

InChI-Schlüssel |

KFGMARCIGFTRHR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)F)C(C)NC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution Route

A common approach starts with a 5-fluoro-2-methyl-substituted aromatic halide, such as 5-fluoro-2-methylbromobenzene or chlorobenzene derivative. The halogen is displaced by methylamine or a protected methylamine derivative under nucleophilic aromatic substitution conditions.

| Step | Reagents & Conditions | Outcome/Notes |

|---|---|---|

| Aromatic halide preparation | Halogenation of 2-methylphenyl ring with selective fluorination at position 5 | Provides fluorinated aromatic substrate |

| Nucleophilic substitution | Reaction with methylamine or N-methylamine under elevated temperature, often in polar aprotic solvents (e.g., DMF, DMSO) | Formation of the aromatic amine with retention of fluorine substituent |

| Purification | Column chromatography or crystallization | Isolated pure 1-(5-fluoro-2-methylphenyl)-N-methylethan-1-amine |

This method benefits from the activating effect of fluorine on the aromatic ring, facilitating nucleophilic substitution at the halogen site without affecting the fluorine atom.

Reductive Amination Route

An alternative involves starting from 5-fluoro-2-methylacetophenone or the corresponding aldehyde:

| Step | Reagents & Conditions | Outcome/Notes |

|---|---|---|

| Condensation | 5-fluoro-2-methylacetophenone + methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH3CN) | Formation of the secondary amine via reductive amination |

| Work-up | Extraction and purification | High yield of N-methylated amine with fluorine intact |

This method allows direct introduction of the N-methyl group and is widely used for chiral amines when combined with chiral catalysts or auxiliaries.

Catalytic Aminofluorination and Fluorination Methods

Recent literature reports catalytic methods using boron trifluoride etherate (BF3·Et2O) and hypervalent iodine catalysts to introduce fluorine and amine groups efficiently under mild conditions:

| Step | Reagents & Conditions | Outcome/Notes |

|---|---|---|

| Catalytic nucleophilic fluorination | BF3·Et2O, m-CPBA, hypervalent iodine catalyst, DCM solvent, 0 °C, 10 min | High-yield fluorination of unsaturated amides or related precursors |

| Amination | Subsequent or tandem amination steps with methylamine derivatives | Efficient synthesis of fluorinated amines with minimal side reactions |

These methods provide rapid access to fluorinated amines and are metal-free, which is advantageous for pharmaceutical applications.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 5-fluoro-2-methylbromo/chlorobenzene | Methylamine, polar aprotic solvent | Elevated temperature, several hours | 70-85 | Straightforward, preserves fluorine | Requires halogenated precursor |

| Reductive Amination | 5-fluoro-2-methylacetophenone | Methylamine, NaBH3CN | Mild, room temp to mild heating | 75-90 | Direct N-methylation, high selectivity | Sensitive to over-reduction |

| Catalytic Aminofluorination | Unsaturated amides or related substrates | BF3·Et2O, m-CPBA, hypervalent iodine catalyst | 0 °C, 10 min | Up to 95 | Fast, metal-free, mild | Requires specialized catalysts |

Research Findings and Notes

The nucleophilic aromatic substitution method is well-established and benefits from the electron-withdrawing effect of fluorine, which activates the aromatic ring toward nucleophilic attack.

Reductive amination offers a versatile route, especially for chiral amines, and can be adapted for enantioselective synthesis when combined with chiral catalysts.

Catalytic fluorination methods using BF3·Et2O have demonstrated excellent yields and short reaction times, making them attractive for scale-up and industrial applications.

Avoidance of chromatographic purification in some synthetic routes has been reported, increasing the practicality of these methods for industrial synthesis.

The preservation of the fluorine atom is critical, as it influences the biological activity and chemical properties of the final amine compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 5-fluoro-2-methylbenzaldehyde or 5-fluoro-2-methylbenzoic acid.

Reduction: Formation of various amine derivatives.

Substitution: Formation of substituted phenethylamines with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

This compound has the molecular formula and features a fluorinated aromatic ring, which is significant for its biological activity. The presence of the fluorine atom enhances lipophilicity and metabolic stability, making it a candidate for drug development.

Pharmacological Studies

1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine has been investigated for its potential as a pharmacological agent. Research indicates that compounds with similar structures may exhibit activity at monoamine receptors, which are critical in treating various neuropsychiatric disorders.

Neuropharmacology

The compound's structural similarities to known psychoactive substances suggest potential applications in neuropharmacology. Its ability to interact with NMDA receptors may provide insights into developing treatments for conditions like schizophrenia or bipolar disorder.

Case Study: NMDA Receptor Modulation

Research has indicated that compounds affecting NMDA receptor activity can influence cognitive functions and mood stabilization. The evaluation of 1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine in this context could yield valuable data on its efficacy as a therapeutic agent .

Toxicological Assessments

Understanding the safety profile of 1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine is crucial for its application in pharmacology.

Toxicity Studies

Preliminary toxicity assessments have been conducted to evaluate the compound's safety. These studies typically involve determining lethal doses, potential side effects, and long-term impacts on health.

Findings from Toxicity Research

Initial findings suggest that while structurally similar compounds may exhibit toxicity at high doses, further research is necessary to establish a comprehensive safety profile for 1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine .

Wirkmechanismus

The mechanism of action of 1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine with key analogs:

Key Observations

Substituent Position Effects: Fluorine at the 5-position (target compound) vs. 4-position (C1-2-(4-fluorophenyl) analog ): The 4-fluoro analog demonstrated potent activity against multidrug-resistant cancer cells, suggesting that fluorine positioning modulates target engagement. The 5-fluoro-2-methyl substitution in the target compound may offer steric or electronic advantages for receptor binding. Methyl vs.

Backbone Modifications: Piperidinyl Extensions (e.g., compound 29 ): Addition of a piperidinyl group linked to a benzyloxy moiety enhances selectivity for enzyme targets like protein arginine methyltransferases, illustrating how backbone elongation can refine bioactivity. Quinoxaline Hybrids (e.g., compound 2b ): Incorporation of a quinoxaline ring system significantly improves anxiolytic efficacy, with 2b showing low toxicity and high potency in vivo.

Biological Activity Trends: Anticancer Activity: Fluorophenyl-N-methyl derivatives (e.g., C1-2-(4-fluorophenyl) ) exhibit time-dependent cytotoxicity, likely due to interference with mitochondrial function or DNA repair pathways. Central Nervous System (CNS) Effects: N-Methyltryptamine and quinoxaline derivatives target serotonin receptors and GABAergic systems, respectively, underscoring the versatility of the N-methylethan-1-amine scaffold in neuroactive drug design.

Physicochemical and ADMET Properties

- Metabolic Stability: Fluorine substitution generally reduces oxidative metabolism, as seen in salinomycin analogs , suggesting improved pharmacokinetics for the target compound.

- Toxicity : Compounds like 2b underwent rigorous ADMET profiling, revealing low hepatotoxicity and high plasma stability—a benchmark for evaluating the target compound’s safety.

Biologische Aktivität

1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine, also known as a derivative of phenethylamine, is a compound with potential biological activities that have garnered interest in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine features a fluorinated aromatic ring, which can influence its binding affinity to biological targets. The presence of the methyl group and the amine functional group enhances its interaction with various receptors and enzymes.

The mechanism of action for this compound involves interactions with specific molecular targets in the body. The amino and hydroxyl groups facilitate hydrogen bonding with receptors or enzymes, potentially modulating their activity. The fluorinated aromatic ring may enhance binding affinity due to its electron-withdrawing properties, which can stabilize interactions with target proteins.

Antitumor Activity

Research indicates that compounds similar to 1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine exhibit significant antitumor activity. For instance, studies on related phenyl derivatives have shown that they can induce apoptosis in cancer cells by disrupting cell cycle progression and activating caspases .

Table 1: Summary of Antitumor Activity Studies

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 4l | HeLa | 30 | G2/M arrest, apoptosis |

| Compound 4o | Jurkat | 50 | Mitochondrial depolarization |

Antiviral Activity

Emerging data suggest potential antiviral properties for this class of compounds. For example, derivatives have been tested against Zika virus protease, showing promising inhibition rates with IC50 values in the low micromolar range .

Table 2: Antiviral Activity Data

| Compound | Virus Target | IC50 (µM) |

|---|---|---|

| Compound 12 | Zika Virus | 0.62 |

| Compound 18 | Zika Virus | 0.39 |

Case Studies

A notable case study involved the synthesis and evaluation of related compounds that demonstrated significant cytotoxic effects on various cancer cell lines. The study highlighted the importance of structural modifications on the phenyl ring, such as fluorination, which enhanced biological activity .

Case Study: Synthesis and Evaluation

- Objective : To evaluate the cytotoxic effects of fluorinated phenethylamines.

- Method : Compounds were synthesized and tested on HeLa and Jurkat cells.

- Results : Compounds showed a concentration-dependent increase in apoptotic cells after treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.